

JNK-IN-11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JNK-IN-11

Cat. No.: B2632489

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **JNK-IN-11**, a potent inhibitor of c-Jun N-terminal kinases (JNKs). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in JNK-related drug discovery and development.

Core Compound Information

JNK-IN-11 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. It has been identified as a valuable tool for investigating the physiological and pathological roles of JNK signaling.

Structure and Chemical Identity

The chemical structure and identity of **JNK-IN-11** are summarized in the table below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate[1] |
| CAS Number | 676594-38-0[1] |
| Molecular Formula | C ₁₂ H ₁₁ NO ₃ S ₂ [1] |
| Molecular Weight | 281.35 g/mol [1] |
| SMILES | COC(=O)c1sccc1NC(=O)Cc1cccs1[1] |

Physicochemical Properties

A summary of the key physicochemical properties of **JNK-IN-11** is provided in the table below. These parameters are crucial for understanding the compound's behavior in biological systems.

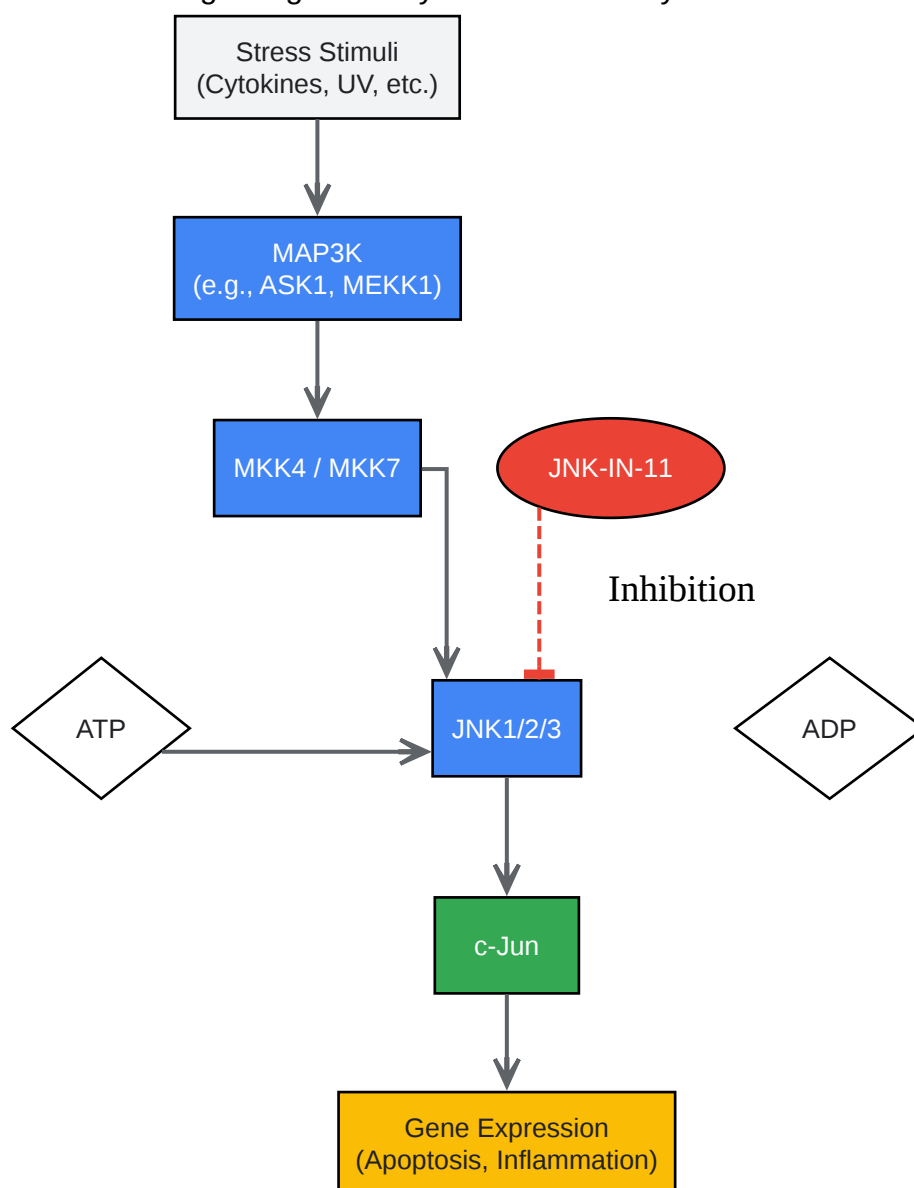
| Property | Value | Source |
|---------------------------------------|----------|-------------|
| LogP (XLogP3) | 2.8 | PubChem[1] |
| Predicted pKa (strongest acidic) | 9.8 | Chemicalize |
| Predicted pKa (strongest basic) | -3.9 | Chemicalize |
| Predicted Aqueous Solubility (pH 7.4) | 0.02 g/L | Chemicalize |

Mechanism of Action and Signaling Pathway

JNK-IN-11 functions as a Type I ATP-competitive inhibitor of JNKs.[2] This means it binds to the ATP-binding pocket of the JNK enzyme in its active conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The thiophene ring of **JNK-IN-11** establishes hydrophobic interactions with the gatekeeper methionine residue (Met146) in the JNK active site, while a critical hydrogen bond is formed between the inhibitor's carbonyl group and the backbone NH of Met149.[2]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK Signaling Pathway and Inhibition by JNK-IN-11



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Caption: JNK signaling pathway and the inhibitory action of **JNK-IN-11**.

Biological Activity and Selectivity

Inhibitory Potency

JNK-IN-11 exhibits potent inhibition against JNK isoforms, with varying IC₅₀ values as detailed in the table below.

| Target | IC ₅₀ (μM) |
|--------|-----------------------|
| JNK1 | 2.2[2] |
| JNK2 | 21.4[2] |
| JNK3 | 1.8[2] |

Kinase Selectivity Profile

While **JNK-IN-11** is a potent JNK inhibitor, it also demonstrates some off-target activity against other kinases. This is an important consideration for its use as a specific research tool.

| Kinase | Activity/Selectivity |
|--------|-------------------------------------|
| p38α | Remarkable selectivity over p38α[2] |
| Erk2 | Remarkable selectivity over Erk2[2] |

It is important to note that broader kinase profiling has revealed that **JNK-IN-11** can also potently block the phosphorylation of Erk1/2, Rsk1, and Msk1. This suggests that at higher concentrations, **JNK-IN-11** may have a broadened kinase selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **JNK-IN-11** and other JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)

This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by purified JNK enzyme.

Materials:

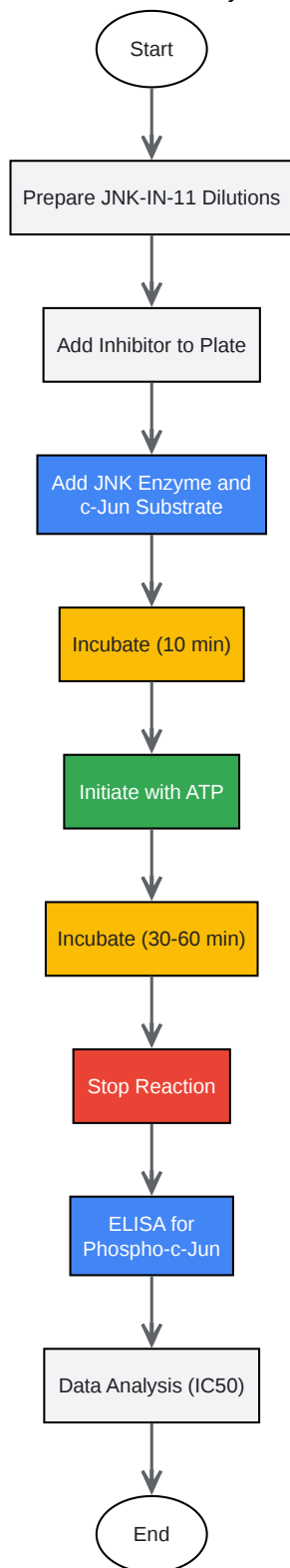
- Recombinant human JNK1, JNK2, or JNK3
- c-Jun (1-79) fusion protein (substrate)
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- ATP solution
- **JNK-IN-11** or other test compounds
- 96-well assay plates
- Anti-phospho-c-Jun (Ser63) antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Plate reader

Procedure:

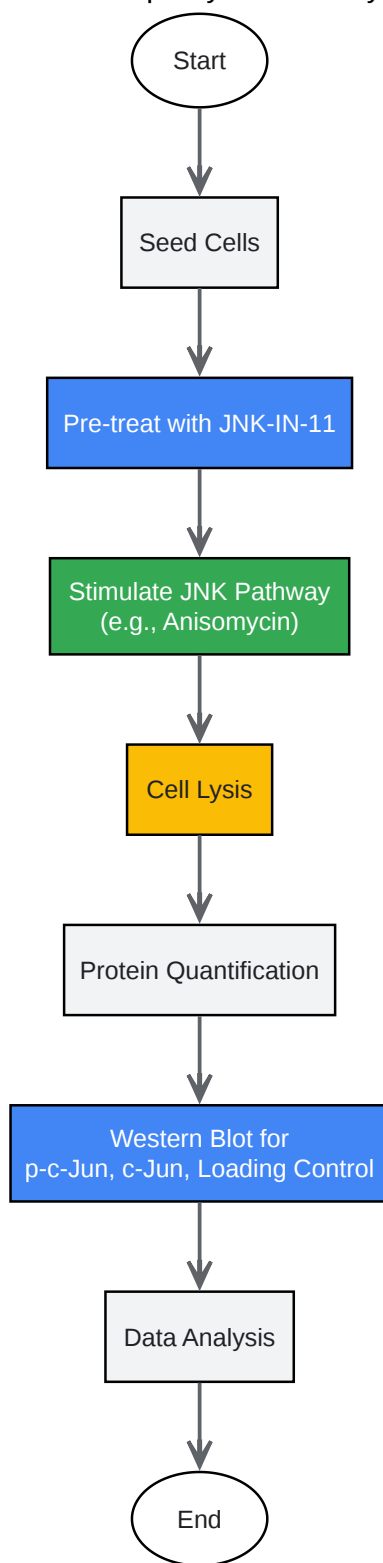
- Prepare serial dilutions of **JNK-IN-11** in DMSO and then dilute in Kinase Assay Buffer.
- Add 10 µL of the diluted inhibitor to the wells of a 96-well plate.
- Add 20 µL of a solution containing the JNK enzyme and c-Jun substrate in Kinase Assay Buffer.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 20 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the K_m for JNK.

- Incubate the reaction for 30-60 minutes at 30°C.
- Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
- Transfer the reaction mixture to a high-binding ELISA plate coated with an anti-c-Jun antibody.
- Incubate for 1 hour at room temperature to capture the c-Jun protein.
- Wash the plate three times with a wash buffer (e.g., TBS-T).
- Add the anti-phospho-c-Jun (Ser63) antibody and incubate for 1 hour.
- Wash the plate and add the HRP-conjugated secondary antibody.
- Incubate for 1 hour, then wash the plate.
- Add the chemiluminescent substrate and measure the signal using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro JNK Kinase Assay Workflow



Cellular c-Jun Phosphorylation Assay Workflow



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References

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- 2. JNK Inhibitor VIII | C₁₈H₂₀N₄O₄ | CID 11624601 - PubChem [pubchem.ncbi.nlm.nih.gov]
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